molecular formula C6H9FeK3O15 B6354774 Potassium tris(oxalato)ferrate(III) trihydrate CAS No. 5936-11-8

Potassium tris(oxalato)ferrate(III) trihydrate

Cat. No. B6354774
CAS RN: 5936-11-8
M. Wt: 494.27 g/mol
InChI Key: ZXDSAQGUKFMVAX-UHFFFAOYSA-K
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Description

Potassium tris(oxalato)ferrate(III) trihydrate, also known as Potassium Iron (III) Oxalate or Potassium Ferrioxalate, is a chemical compound with the formula K3[Fe(C2O4)3]·3H2O . It is a crystalline compound, lime green in color . The compound is a salt consisting of ferrioxalate anions, [Fe(C2O4)3]3−, and potassium cations K+ .


Synthesis Analysis

The complex can be synthesized by the reaction between iron (III) sulfate, barium oxalate, and potassium oxalate . Iron (III) sulfate, barium oxalate, and potassium oxalate are combined in water and digested for several hours on a steam bath . Oxalate ions from barium oxalate then replace the sulfate ions in solution, removing them as BaSO4 which can then be filtered and the pure material can be crystallized .


Molecular Structure Analysis

The anion is a transition metal oxalate complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate C2O2− 4 ligands . Potassium is a counterion, balancing the −3 charge of the complex .


Chemical Reactions Analysis

In solution, the salt dissociates to give the ferrioxalate anion, [Fe(C2O4)3]3−, which appears fluorescent green in color . The ferrioxalate anion is quite stable in the dark, but it is decomposed by light and high-energy electromagnetic radiation .


Physical And Chemical Properties Analysis

The compound has a molar mass of 491.25 g/mol (trihydrate) and appears as emerald green crystals . It has a density of 2.13 g/cm3 and a melting point of 230 °C (446 °F; 503 K). The trihydrate loses 3 H2O at 113 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

Potassium trioxalatoferrate(III) trihydrate, also known as Potassium tris(oxalato)ferrate(III) trihydrate, is a complex compound containing iron(III) and potassium ions . The primary targets of this compound are the iron(III) ions, which play a crucial role in its photochemical properties .

Mode of Action

The compound is photosensitive, meaning it reacts to light of specific wavelengths . Upon exposure to light of an appropriate wavelength (less than 450 nm), the iron(III) ion in the Fe(C2O4)3 -3 complex undergoes an intramolecular redox reaction . This reaction results in the reduction of the iron(III) ion to iron(II), while one of the oxalate groups is oxidized to CO2 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its photochemical properties. The intramolecular redox reaction triggered by light exposure can lead to changes in the oxidation states of the involved ions . .

Result of Action

The primary result of the compound’s action is the reduction of iron(III) to iron(II) and the oxidation of one of the oxalate groups to CO2 . This reaction can have various applications, such as in chemical actinometry, where it is used to measure light flux .

Action Environment

The action of Potassium trioxalatoferrate(III) trihydrate is influenced by environmental factors such as light and temperature . Its photosensitivity means that light exposure can trigger its redox reaction . Additionally, the compound is relatively stable under normal conditions but decomposes when heated . It is also hygroscopic and slightly soluble in water , which can affect its stability and reactivity.

Safety and Hazards

Potassium tris(oxalato)ferrate(III) trihydrate is corrosive and an eye, respiratory, and skin irritant . It is harmful if swallowed and in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

tripotassium;2-hydroxy-2-oxoacetate;iron;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSAQGUKFMVAX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FeK3O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trioxalatoferrate(III) trihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium tris(oxalato)ferrate(III) trihydrate
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Potassium tris(oxalato)ferrate(III) trihydrate

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